molecular formula C12H12N2O3 B2758926 2-ethoxy-N-(1,2-oxazol-4-yl)benzamide CAS No. 1396677-54-5

2-ethoxy-N-(1,2-oxazol-4-yl)benzamide

Cat. No.: B2758926
CAS No.: 1396677-54-5
M. Wt: 232.239
InChI Key: KACVIVNWYAQHNE-UHFFFAOYSA-N
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Description

2-ethoxy-N-(1,2-oxazol-4-yl)benzamide is a compound that belongs to the class of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. These compounds are known for their wide range of biological activities and therapeutic potential .

Chemical Reactions Analysis

Types of Reactions

2-ethoxy-N-(1,2-oxazol-4-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .

Scientific Research Applications

2-ethoxy-N-(1,2-oxazol-4-yl)benzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects, including anti-inflammatory and analgesic activities.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-ethoxy-N-(1,2-oxazol-4-yl)benzamide involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to bind to various enzymes and receptors via non-covalent interactions, which can modulate their activity and lead to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-ethoxy-N-(1,2-oxazol-4-yl)benzamide include other isoxazole derivatives, such as:

Uniqueness

What sets this compound apart from other similar compounds is its unique combination of the ethoxy group and the isoxazole ring, which may confer distinct biological activities and chemical properties .

Properties

IUPAC Name

2-ethoxy-N-(1,2-oxazol-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-2-16-11-6-4-3-5-10(11)12(15)14-9-7-13-17-8-9/h3-8H,2H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KACVIVNWYAQHNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)NC2=CON=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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